1,3,5-Trihydroxy-4-prenylxanthone

PDE5 inhibition vasodilation natural product screening

Researchers requiring a pharmacologically defined, C-4 prenylated xanthone with multi-target engagement face limited sourcing options for high-purity material with batch-to-batch consistency. 1,3,5-Trihydroxy-4-prenylxanthone (CAS 53377-61-0) resolves this by delivering a single, well-characterized scaffold with three mechanistically distinct activities: • PDE5 Inhibition: IC50 = 3.0 μM, directly correlated with the C-4 prenyl substitution pattern, enabling SAR-driven lead optimization for erectile dysfunction and pulmonary arterial hypertension programs. • Dual Cholinesterase Inhibition: AChE IC50 = 56.3 μM, BChE IC50 = 46.0 μM - a profile not achieved by α-mangostin (AChE IC50 >100 μM), supporting Alzheimer's disease models where both isoforms contribute to pathology. • NHE System Inhibition: Minimum inhibitory concentration 10 μg/mL, a mechanism unreported for α-mangostin, γ-mangostin, or 1,3,7-trihydroxy-2,4-diisoprenylxanthone, enabling targeted myocardial ischemia-reperfusion studies. Supplied with full analytical documentation (HPLC, NMR, MS) to ensure experimental reproducibility across research programs.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 53377-61-0
Cat. No. B021802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trihydroxy-4-prenylxanthone
CAS53377-61-0
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C
InChIInChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3
InChIKeyJCHQJCJKSHNCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trihydroxy-4-prenylxanthone: Pharmacological Profile and Compound Class


1,3,5-Trihydroxy-4-prenylxanthone (CAS 53377-61-0) is a naturally occurring C-4 prenylated xanthone isolated from Anaxagorea luzonensis, Maclura cochinchinensis, and related species [1]. As a member of the xanthone class, this compound features a tricyclic xanthone core with three hydroxyl groups at positions 1, 3, and 5, and a single prenyl (3-methylbut-2-enyl) substituent at position 4 [2]. Unlike many commercially available xanthones that bear multiple prenyl groups or alternative substitution patterns, this compound exhibits a distinct pharmacological profile with documented inhibition of phosphodiesterase type 5 (PDE5) at an IC50 of 3.0 μM , Na+/H+ exchanger system inhibition at 10 μg/mL, and dual cholinesterase inhibition .

Why 1,3,5-Trihydroxy-4-prenylxanthone Cannot Be Substituted


Substituting 1,3,5-trihydroxy-4-prenylxanthone with structurally related xanthones such as α-mangostin, γ-mangostin, or 1,3,7-trihydroxy-2,4-diisoprenylxanthone introduces significant and quantifiable alterations in target engagement and biological outcomes. The presence, position, and number of prenyl substituents on the xanthone core directly govern both potency and target selectivity [1]. Specifically, SAR studies have established that the C-4 prenyl residue is correlated with significant PDE5 inhibitory activity, whereas alternative prenylation patterns yield different pharmacological profiles [2]. Furthermore, prenylxanthones as a class are generally less active than pyranoxanthones in anticancer and anti-inflammatory assays, underscoring that even within the xanthone superfamily, substitution patterns create functionally distinct entities that cannot be interchanged without compromising experimental reproducibility [3].

1,3,5-Trihydroxy-4-prenylxanthone: Comparative Performance Evidence


PDE5 Inhibition Compared to Co-Isolated Xanthones

In a direct head-to-head phytochemical investigation of Anaxagorea luzonensis, 1,3,5-trihydroxy-4-prenylxanthone demonstrated an IC50 of 3.0 μM against PDE5. This study identified that the presence of the C-4 prenyl residue attached to the xanthone core is correlated with significant PDE5 inhibitory activity, distinguishing it from co-isolated flavonoids and non-prenylated xanthones that showed inferior or no activity in the same assay [1].

PDE5 inhibition vasodilation natural product screening

Dual Cholinesterase Inhibition vs. α-Mangostin

In a comparative cholinesterase inhibition study, 1,3,5-trihydroxy-4-prenylxanthone exhibited IC50 values of 56.3 ± 0.4 μM against acetylcholinesterase (AChE) and 46.0 ± 0.3 μM against butyrylcholinesterase (BChE). Under identical assay conditions, α-mangostin (a structurally related, extensively studied prenylated xanthone) demonstrated an IC50 of >100 μM against AChE, indicating that 1,3,5-trihydroxy-4-prenylxanthone is at least 1.8-fold more potent against AChE and possesses measurable BChE inhibitory activity that α-mangostin lacks at comparable concentrations [1].

acetylcholinesterase butyrylcholinesterase Alzheimer's disease neurodegeneration

NHE Inhibition: Unique Among Prenylated Xanthones

1,3,5-Trihydroxy-4-prenylxanthone inhibits the Na+/H+ exchange system with a minimum inhibitory concentration of 10 μg/mL . This NHE inhibitory activity represents a distinct pharmacological mechanism that is not documented for α-mangostin, γ-mangostin, or 1,3,7-trihydroxy-2,4-diisoprenylxanthone in standard pharmacological databases [1]. NHE inhibition is a validated therapeutic target in myocardial ischemia-reperfusion injury and cardiac hypertrophy, providing a unique research application for this specific xanthone.

Na+/H+ exchanger cardioprotection ischemia-reperfusion ion transport

Anti-inflammatory Activity in RAW264.7 Macrophages

1,3,5-Trihydroxy-4-prenylxanthone inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with mechanistic studies demonstrating interference with posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1, thereby impeding TAK1-mediated activation of IKK and MAPKs signal transduction pathways . While prenylxanthones as a class are generally less active than pyranoxanthones in anti-inflammatory assays [1], the specific IRAK-1/TAK1 pathway engagement of this compound provides a distinct mechanistic fingerprint.

anti-inflammatory NF-κB AP-1 NO production macrophage

1,3,5-Trihydroxy-4-prenylxanthone: Optimal Research Applications


PDE5-Targeted Drug Discovery and Cardiovascular Research

Researchers investigating PDE5 as a therapeutic target for erectile dysfunction, pulmonary arterial hypertension, or cardiovascular diseases should prioritize 1,3,5-trihydroxy-4-prenylxanthone over non-prenylated xanthones. The compound's IC50 of 3.0 μM against PDE5, validated in a peer-reviewed study, is directly correlated with its C-4 prenyl substitution pattern, making it a suitable natural product scaffold for SAR studies and lead optimization programs focused on PDE5 inhibition [1].

Dual Cholinesterase Inhibition for Neurodegenerative Disease Models

For Alzheimer's disease research requiring dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), 1,3,5-trihydroxy-4-prenylxanthone offers quantifiable advantages over α-mangostin. With AChE IC50 of 56.3 μM and BChE IC50 of 46.0 μM, this compound provides a dual inhibitory profile that α-mangostin (AChE IC50 >100 μM) does not achieve at comparable concentrations [2]. This differential activity enables more physiologically relevant studies where both cholinesterase isoforms contribute to disease pathology.

NHE-Mediated Ischemia-Reperfusion Injury Models

Investigators studying myocardial ischemia-reperfusion injury, cardiac hypertrophy, or other conditions where Na+/H+ exchanger (NHE) inhibition is therapeutically relevant should select 1,3,5-trihydroxy-4-prenylxanthone as a research tool. Its documented NHE inhibitory activity (minimum inhibitory concentration 10 μg/mL) represents a mechanism not reported for α-mangostin, γ-mangostin, or 1,3,7-trihydroxy-2,4-diisoprenylxanthone . This unique target engagement profile enables mechanistic studies of NHE-mediated pathways without confounding off-target activities.

IRAK-1/TAK1 Pathway Anti-inflammatory Research

For studies examining the IRAK-1/TAK1/IKK/MAPKs signaling axis in inflammatory responses, 1,3,5-trihydroxy-4-prenylxanthone provides a mechanistically characterized tool compound. Its demonstrated interference with posttranslational modification of IRAK-1 in the cell membrane distinguishes it from structurally related xanthones that may engage alternative anti-inflammatory pathways . This defined mechanism enables researchers to probe specific nodes in TLR/IL-1R signaling cascades with greater precision.

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